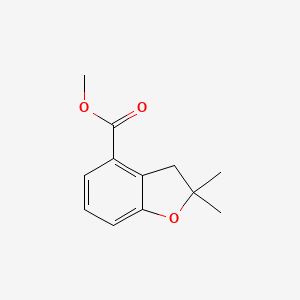
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate
概要
説明
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate is a chemical compound with the formula C28H28N2O2 . It is used for research purposes and is available in various quantities .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as this compound, is a topic of ongoing research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, a type of imidazole, show different biological activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 424.53 . It contains a trityl group attached to an imidazole ring, which is further connected to a butanoate group via an ethyl linker .科学的研究の応用
Synthesis and Intermediates
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate plays a crucial role in the synthesis of various compounds. For example, it serves as a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure. The synthesis involves a process that includes condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, yielding the target product with a significant overall yield of 32.2% (Shen Zheng-rong, 2007).
Enzymatic Activity
Compounds synthesized using this compound have shown promising enzymatic activity. A study synthesized various compounds including Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and revealed their potent effect on increasing the reactivity of cellobiase (Mohamed Abd, Gawaad Awas, 2008).
Catalytic Reactions
In the field of catalysis, derivatives of this compound have been utilized. For instance, the coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with primary and secondary alcohols and amines were investigated, demonstrating its selective methacryloylating properties (E. Ranucci, Michela Grigolini, P. Ferruti, 2003).
Inhibitory Potential
This compound-based compounds have shown significant inhibitory potential in biological applications. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides exhibited potent inhibitory potential against urease enzyme, indicating their potential as valuable therapeutic agents (M. Nazir et al., 2018).
Drug Design and Selectivity
The structure of this compound derivatives plays a significant role in drug design, especially concerning potency and selectivity. An example is the synthesis of cyanoguanidine-type histamine H4 receptor agonists, where the compound's structure was crucial for achieving high potency and selectivity (R. Geyer et al., 2016).
Synthesis of Bioactive Compounds
This compound has been instrumental in the synthesis of various bioactive compounds. For instance, the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives, which have potential biological applications, was reported (G. Jadhav, M. Shaikh, M. Shingare, C. Gill, 2008).
Liquid Salt Synthesis
The compound has also been used in the synthesis of novel liquid salts. A study demonstrated the formation of a mixture of zwitterionic and ionic structures in the synthesis of a novel liquid salt involving imidazole and 1,4-butane sultone (N. G. Khaligh et al., 2019).
将来の方向性
特性
IUPAC Name |
ethyl 4-(1-tritylimidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUALROCNBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
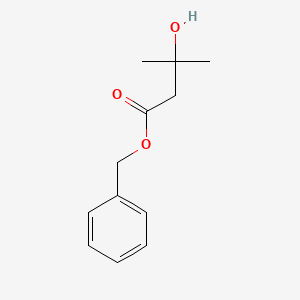
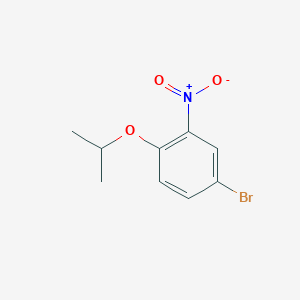
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
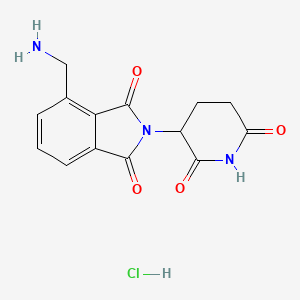
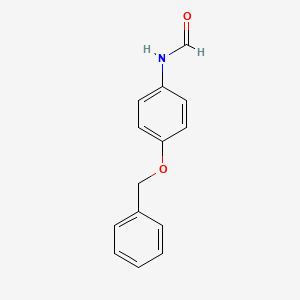
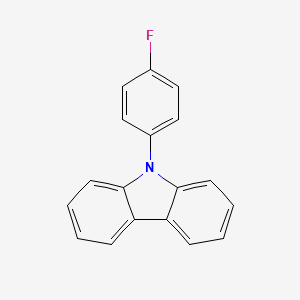
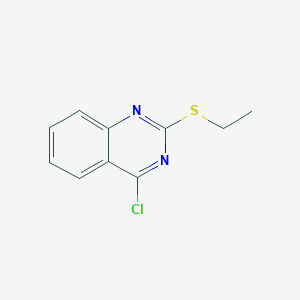
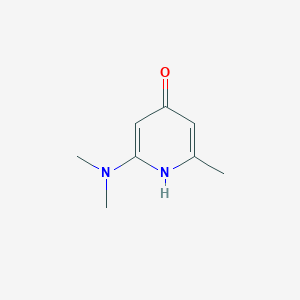
![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)
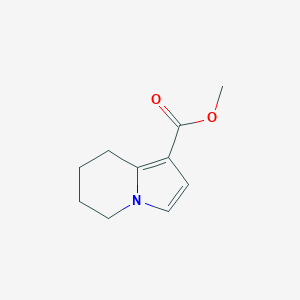
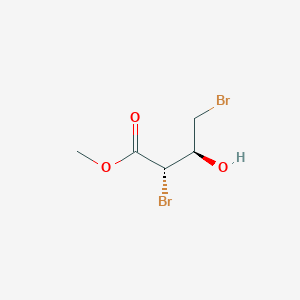
![3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B3179841.png)
